molecular formula C22H27NO2 B2549531 N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide CAS No. 1351608-90-6

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide

Cat. No.: B2549531
CAS No.: 1351608-90-6
M. Wt: 337.463
InChI Key: HFMWAJYTUCLMNN-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and two phenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(cyclohexylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, it may interact with ion channels or transporters, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide is unique due to the presence of two phenyl groups attached to the acetamide backbone, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-20(17-10-4-1-5-11-17)16-23-22(25)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,24H,1,4-5,10-11,16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMWAJYTUCLMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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